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Technisches Support-Center: Vermeidung von Lufteinschlissen in Polyvinylbutyral (PVB)-
Filmen

Dieses Support-Center bietet Forschern, Wissenschaftlern und Fachleuten aus der
Arzneimittelentwicklung technische Anleitungen und Antworten auf haufig gestellte Fragen zur
Vermeidung von Lufteinschlissen in Polyvinylbutyral (PVB)-Filmen wéahrend experimenteller
Prozesse.
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Haufig gestellte Fragen (FAQS)

F1: Was sind die haufigsten Ursachen fur Lufteinschlisse in PVB-Filmen?
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Al: Lufteinschlisse, oft als Blasen sichtbar, entstehen typischerweise durch eingeschlossene
Luft, die wahrend des Laminierungsprozesses nicht vollstandig entfernt wird.[1] Die
Hauptursachen sind:

o Feuchtigkeit: PVB-Folien sind hygroskopisch, das heif3t, sie ziehen Feuchtigkeit aus der
Umgebung an.[2][3][4] Diese Feuchtigkeit kann wahrend des Erhitzens im Autoklaven
verdampfen und Blasen bilden.[1]

e Unzureichende Entliftung: Wenn die Luft zwischen den Glasschichten und der PVB-Folie
vor dem Autoklavenprozess nicht ordnungsgemaln entfernt wird, kann sie eingeschlossen
bleiben.[1]

 Verunreinigungen: Staub, Ol oder Reinigungsmittelriickstande auf der Glasoberflache
kénnen die Haftung der PVB-Folie beeintrachtigen und Lufteinschliisse verursachen.[5][6]

e Falsche Prozessparameter: Eine zu hohe Temperatur im Vorverbund kann die Folie zu
klebrig machen, was das Entweichen der Luft behindert.[1] Auch falsche Temperatur- und
Druckzyklen im Autoklaven kénnen zu Blasenbildung fihren.[6][7]

e Oberflachenunebenheiten: Besonders bei vorgespanntem Glas konnen Welligkeiten dazu
fuhren, dass sich die Rander zu friih versiegeln und Luft einschlie3en.[1]

F2: Wie beeinflusst die Lagerung von PVB-Folien die Blasenbildung?

A2: Die richtige Lagerung ist entscheidend, um die Feuchtigkeitsaufnahme zu minimieren.
PVB-Folien sollten in einer klimatisierten Umgebung mit einer relativen Luftfeuchtigkeit von 25-
30 % und bei einer Temperatur von etwa 18-22 °C gelagert werden.[1][8] Gekuhlte Lagerung
zwischen 2 und 10 °C kann ebenfalls das "Blocking" (Verkleben der Folie auf der Rolle)
verhindern.[9] Eine unsachgemaélie Lagerung fuhrt zu einer erhdhten Feuchtigkeitsaufnahme,
die eine Hauptursache fur Blasen ist.[1][8]

F3: Kann die Reinigung der Substratoberflache Lufteinschltisse verhindern?

A3: Ja, eine sorgfaltige Reinigung ist unerlasslich. Die zu laminierenden Oberflachen missen
vollstandig sauber, trocken und frei von Staub, Ol, Fingerabdriicken oder anderen
Ruckstanden sein.[5][10] Verunreinigungen kdonnen die Haftung zwischen PVB und dem
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Substrat erheblich verringern und als Keimbildungsstellen fur Luftblasen dienen.[5][6] Es wird
empfohlen, die letzte Reinigungsstufe mit demineralisiertem Wasser durchzufihren.

F4: Welche Rolle spielt der Autoklav-Prozess bei der Vermeidung von Luftblasen?

A4: Der Autoklav-Prozess ist der letzte und entscheidende Schritt, um verbleibende Restluft zu
entfernen und eine dauerhafte Verbindung herzustellen.[11] Unter hohem Druck (ca. 12-14 bar)
und hoher Temperatur (ca. 135-145 °C) wird die verbleibende Luft in der PVB-Folie gel6st
(absorbiert).[7][11][12] Ein korrekt gefuhrter Zyklus mit angemessenen Aufheiz-, Halte- und
Abkuhlphasen ist entscheidend. Ein zu schneller Druckabfall bei noch zu hoher Temperatur
kann zur Bildung von Blasen, insbesondere im Kantenbereich, fihren.[1]

F5: Gibt es verschiedene Methoden zur Entliftung vor dem Autoklavieren?

A5: Ja, die beiden gangigsten Methoden sind das Walzen (Nip-Rolling) und die
Vakuumentliftung.

o Walzen: Hierbei wird das Glas-PVB-Sandwich durch eine Walzenpresse gefuhrt, um die Luft
mechanisch herauszudriicken.[11]

o Vakuumentliftung: Bei diesem Verfahren wird der Verbund in einem Vakuumbeutel platziert
und die Luft vor dem Erhitzen evakuiert. Dieser Prozess dauert in der Regel mindestens 10
Minuten. Die Vakuumentltftung fahrt oft zu klareren Vorlaminaten.[7]

Anleitung zur Fehlerbehebung

Diese Anleitung hilft Innen, die Ursache von Lufteinschlissen systematisch zu identifizieren
und zu beheben.
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Problem

Mdogliche Ursache

Lésungsvorschlag

Grol3e, unregelmaRige Blasen
in der Mitte

Unzureichende Entliftung im

Vorverbund.

- Prozessparameter im
Vorverbund (Druck,
Geschwindigkeit) optimieren.-
Vakuumentliftungsmethode
auf Lecks und ausreichende

Dauer Uberprifen.[7]

Kleine, gleichmalRig verteilte

Blasen ("Orangenhaut”)

Oberflachenrauheit der PVB-
Folie; unzureichender
Materialfluss wahrend des

Entliftens.

- Einen anderen PVB-Folientyp
mit geringerer
Oberflachenrauheit in Betracht
ziehen.[7]- Temperatur im
Vorverbund leicht erh6hen, um
den Fluss zu verbessern, ohne

die Folie zu klebrig zu machen.

Blasenbildung am Rand des

Laminats

- Zu schnelle Abkiihlung oder
zu friher Druckabfall im
Autoklaven.[1]-
Feuchtigkeitseintritt von den
Kanten.[2][3]

- Abkuhlkurve im Autoklaven
anpassen; sicherstellen, dass
der Druck erst bei einer
Glastemperatur unter 40 °C
vollstandig abgelassen wird.
[7]- Kanten des Laminats
ordnungsgemar’ versiegeln,
falls sie Feuchtigkeit

ausgesetzt sind.

Langliche Blasen oder

"Wirmer"

Falten in der PVB-Folie, die
wahrend des Zuschneidens
oder der Handhabung

entstanden sind.

- Sicherstellen, dass die PVB-
Folie flach und ohne
Spannung liegt.- Scharfe
Klingen zum Schneiden der
Folie verwenden, um

Spannungen zu vermeiden.[7]
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Blasen in der Nahe von
Einschlissen (z.B. Drahte,

Sensoren)

Lufteinschluss um das

eingebettete Objekt herum.

- Sorgfaltige manuelle
Entliftung um das Objekt
herum.- Verwendung einer
dickeren oder mehrlagigen
PVB-Folie, um Unebenheiten

besser auszugleichen.[1]

Generelle, feine Blasenbildung

Hoher Feuchtigkeitsgehalt in
der PVB-Folie oder im

Verarbeitungsraum.[1]

- Relative Luftfeuchtigkeit im
Verarbeitungsraum auf unter
30 % kontrollieren.[8]- Nur
ordnungsgemal gelagerte,
trockene PVB-Folien
verwenden.[5]- Uberpriifen, ob
die Glasoberflachen vor dem
Laminieren vollstandig trocken
sind.[5]

Quantitative Daten und Verarbeitungsparameter

Die folgenden Tabellen fassen wichtige Parameter fir die Verarbeitung von PVB-Folien

zusammen. Die Werte sind Richtwerte und missen maoglicherweise fur spezifische

Anwendungen und Gerate angepasst werden.

Tabelle 1: Umgebungsbedingungen fiir Lagerung und Verarbeitung
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Parameter Empfohlener Wert

Begriindung

Lagertemperatur 18-22°C

Verhindert das Verkleben der
Folie und erhélt die

Dimensionsstabilitat.[1]

Gekihlte Lagerung 2-10°C

Alternative zur Vermeidung
von "Blocking" bei

Langzeitlagerung.[9]

Relative Luftfeuchtigkeit 25-30%

Minimiert die
Feuchtigkeitsaufnahme der

hygroskopischen PVB-Folie.[1]
[8]

Tabelle 2: Parameter fur den Autoklav-Prozess
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Parameter Typischer Wert Anmerkungen

Gewabhrleistet eine
Haltetemperatur 135-145°C vollstandige Haftung und
Ldsung der Restluft.[7]

Notwendig, um die Restluft in
Haltedruck 12 - 14 bar der PVB-Matrix zu l6sen.[7]
[11]

Abhéangig von der Dicke des
Aufheizrate Variabel Glasaufbaus und der Beladung

des Autoklaven.

Typischerweise 30-60 Minuten,
Haltezeit Variabel abhangig von der Komplexitat

des Laminats.

Langsam, um thermische

Abkuhlrate Kontrolliert )
Spannungen zu vermeiden.
) Verhindert die Rickbildung
Bei <40 °C
Druckablass von Blasen aus der gelésten
Oberflachentemperatur

Luft.[1][7]

Experimentelle Protokolle
Protokoll: Herstellung eines blasenfreien PVB-Laminats mittels Vakuumentluftung und
Autoklav-Prozess

» Vorbereitung der Materialien und Umgebung:

o Stellen Sie sicher, dass der Verarbeitungsraum die empfohlenen klimatischen
Bedingungen erfillt (18-22 °C, 25-30 % rF).[1]

o Entnehmen Sie die PVB-Folie aus der gekihlten Lagerung und lassen Sie sie in der
ungeoffneten, feuchtigkeitsdichten Verpackung fir mindestens 24 Stunden auf
Raumtemperatur akklimatisieren.[9]
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o Reinigen Sie die Substrate (z. B. Glasplatten) griindlich. Der letzte Spulschritt sollte mit
demineralisiertem Wasser erfolgen. Trocknen Sie die Substrate vollstandig.

e Zuschnitt und Montage:

o Schneiden Sie die PVB-Folie mit einer scharfen Klinge auf eine Gro3e zu, die etwas
grofRer ist als die Substratabmessungen.

o Legen Sie die erste Substratplatte auf eine saubere, fusselfreie Oberflache.

o Positionieren Sie die PVB-Folie vorsichtig auf dem Substrat und vermeiden Sie
Faltenbildung.

o Legen Sie die zweite Substratplatte passgenau auf die PVB-Folie.
e Vorverbund (Vakuumentliftung):
o Platzieren Sie den gesamten Aufbau in einem Vakuumbeutel.

o Schlie3en Sie den Beutel an eine Vakuumpumpe an und evakuieren Sie die Luft fur
mindestens 10 Minuten.[7]

o Wahrend das Vakuum aufrechterhalten wird (typischerweise 0,1 bis 0,2 bar), erhitzen Sie
den Aufbau langsam auf eine Oberflachentemperatur von 95 bis 105 °C, um einen
Vorverbund zu schaffen und die Kanten zu versiegeln.[7]

o Lassen Sie den Aufbau abkiihlen, bevor Sie das Vakuum l6sen und ihn aus dem Beutel
nehmen.

e Autoklav-Prozess:
o Platzieren Sie das vorlaminierte Bauteil vorsichtig in einem Autoklaven.
o Starten Sie den Autoklavenzyklus:

» Heizen Sie den Autoklaven auf die Haltetemperatur von 135-145 °C auf, wahrend Sie
gleichzeitig den Druck auf 12-14 bar erhdhen.[7]
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» Halten Sie Temperatur und Druck fur die erforderliche Zeit (z. B. 45 Minuten).
» Kihlen Sie den Autoklaven kontrolliert ab.

» Lassen Sie den Druck erst ab, wenn die Oberflachentemperatur des Bauteils unter 40
°C gefallen ist.[1][7]

e Endbearbeitung:
o Entnehmen Sie das fertige Laminat aus dem Autoklaven.
o Schneiden Sie die Uberstehende PVB-Folie an den Randern ab.

Diagramme

Die folgenden Diagramme visualisieren den Fehlerbehebungsprozess und die Einflussfaktoren
auf die Blasenbildung.
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Blasen im PVB-Film festgestellt

In der Mitte

Am Rand

Problem: Kantenversiegelung / Feuchtigkeit
Losung: Autoklav-Abkiihlphase priifen

Problem: Feuchtigkeit in Folie/Umgebung
Losung: Lagerung & rF im Raum priifen

Problem: Unzureichende Entluiftung
Losung: Vakuumeffizienz priifen

Ja, aber Problem
besteht weiterhin

Problem: Verunreinigungen Problem: Falscher Autoklav-Zyklus
Lésung: Reinigungsprozess verbessern Lésung: Druck-/Temperaturprofil anpassen
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Umgebungs-
kontrolle

Prozess-
parameter

Materialvorbereitung

Kontrollierte
Luftfeuchtigkeit
(<30% rF)

Korrekter
Autoklav-Zyklus
(TP, )

. L Stabile Temperatur
(Trockene PVB-FO“E) (Saubere Oberﬂachen) (18-22°C)

Blasenfreie PVB-Laminierung

Effektive
Entltftung

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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